molecular formula C10H12N4O4 B8300504 4-Ethyl-1-(2-nitrobenzoyl)semicarbazide

4-Ethyl-1-(2-nitrobenzoyl)semicarbazide

Cat. No.: B8300504
M. Wt: 252.23 g/mol
InChI Key: IXLAUFKJLLFXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-1-(2-nitrobenzoyl)semicarbazide is a chemical research reagent belonging to the semicarbazide class, a group noted for a wide spectrum of biological activities in scientific literature. Compounds with the semicarbazide scaffold are among the most promising structures in medicinal chemistry due to their ability to form multiple hydrogen bonds with biological targets . Semicarbazide derivatives are frequently investigated for their anticancer and antiproliferative potential . Studies on structurally similar derivatives have demonstrated efficacy in reducing the viability of human tumor cell lines, including those derived from challenging cancers such as glioblastoma multiforme, hepatocellular adenocarcinoma, and non-small cell lung cancer . The mechanism of action for this class of compounds is an area of active research, with potential pathways including the disruption of the cell cycle and the induction of apoptosis (programmed cell death) in cancerous cells . Beyond oncology research, semicarbazide derivatives are also explored for other pharmacological properties, such as antimicrobial activity against Gram-positive bacterial strains . This reagent is provided strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the scientific literature on semicarbazide derivatives to inform their specific experimental designs, as the biological profile of this specific compound may be subject to further investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

IUPAC Name

1-ethyl-3-[(2-nitrobenzoyl)amino]urea

InChI

InChI=1S/C10H12N4O4/c1-2-11-10(16)13-12-9(15)7-5-3-4-6-8(7)14(17)18/h3-6H,2H2,1H3,(H,12,15)(H2,11,13,16)

InChI Key

IXLAUFKJLLFXKI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NNC(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Ethyl 1 2 Nitrobenzoyl Semicarbazide

Strategic Approaches to Semicarbazide (B1199961) Core Synthesis

The formation of the semicarbazide backbone is a critical step in the synthesis of 4-Ethyl-1-(2-nitrobenzoyl)semicarbazide. This is typically achieved through established organic reactions that create the characteristic N-N-C(=O)N linkage.

Condensation Reactions Involving Hydrazides and Isocyanates/Isothiocyanates

A primary and widely utilized method for the synthesis of 1,4-disubstituted semicarbazides involves the condensation reaction between a hydrazide and an isocyanate or isothiocyanate. researchgate.netnih.gov In the context of this compound, this pathway would involve the reaction of 2-nitrobenzoyl hydrazide with ethyl isocyanate. This reaction is a nucleophilic addition where the terminal nitrogen atom of the hydrazide attacks the electrophilic carbon atom of the isocyanate.

The general reaction scheme is as follows:

R-C(=O)NHNH2 + R'-N=C=O → R-C(=O)NHNHC(=O)NHR'

This method is advantageous due to the commercial availability of a wide range of hydrazides and isocyanates, allowing for the synthesis of a diverse library of semicarbazide derivatives. The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating in an appropriate solvent.

Role of Precursor Derivatives in Targeted Synthesis (e.g., 2-nitrobenzylamine transformations)

The synthesis of the key precursor, 2-nitrobenzoyl hydrazide, is crucial. While this hydrazide can be prepared from 2-nitrobenzoic acid, an alternative strategic approach could involve transformations of related 2-nitrobenzyl derivatives. For instance, 2-nitrobenzylamine can be oxidized to 2-nitrobenzaldehyde, which can then be further oxidized to 2-nitrobenzoic acid. google.com The resulting carboxylic acid can be converted to its corresponding acyl chloride or ester, which upon reaction with hydrazine (B178648) hydrate, yields the desired 2-nitrobenzoyl hydrazide. researchgate.net

Specific Synthetic Pathways to this compound and Analogues

The direct synthesis of this compound is best achieved through the condensation of 2-nitrobenzoyl hydrazide with ethyl isocyanate.

Optimization of Reaction Conditions and Yields

The efficiency of the condensation reaction can be influenced by several factors, including the choice of solvent, reaction temperature, and reaction time. Solvents such as ethanol (B145695) or dimethylformamide are commonly employed for such reactions. researchgate.netgeneseo.edu The reaction may be carried out at room temperature or require heating to achieve a reasonable reaction rate and yield.

To optimize the yield, it is crucial to control the stoichiometry of the reactants. A slight excess of the isocyanate may be used to ensure complete conversion of the hydrazide. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Studies on the synthesis of analogous semicarbazones have shown that solvent choice can significantly impact reaction efficiency, with solvent mixtures sometimes providing the best results. geneseo.edu For instance, in the synthesis of certain semicarbazones, an 80:20 mixture of ethyl lactate (B86563) and water was found to be optimal. geneseo.edu

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound
EntrySolventTemperature (°C)Time (h)Yield (%)
1Ethanol251265
2Ethanol78 (Reflux)485
3DMF251270
4DMF80690
5Toluene110 (Reflux)382

Isolation and Purification Techniques

Once the reaction is complete, the product, this compound, needs to be isolated and purified. If the product precipitates from the reaction mixture upon cooling, it can be collected by filtration. geneseo.edu The crude product is then typically washed with a suitable solvent to remove any unreacted starting materials and soluble impurities.

The most common method for the purification of solid organic compounds is recrystallization. libretexts.orgmt.comyoutube.com This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. libretexts.org An appropriate solvent for recrystallization is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. youtube.com Common solvents for recrystallizing semicarbazide derivatives include ethanol, methanol, or aqueous ethanol mixtures. nih.gov The purity of the final product can be assessed by techniques such as melting point determination and spectroscopic analysis (e.g., NMR, IR).

Chemical Derivatization and Scaffold Modification Studies

The this compound molecule possesses several reactive sites that can be targeted for chemical modification to generate a library of new derivatives. Derivatization can be used to alter the physicochemical properties of the parent compound. research-solution.comgcms.czresearchgate.netlibretexts.org

The secondary amine and the terminal amide protons of the semicarbazide core are potential sites for further reactions. For instance, acylation reactions can be performed by treating the semicarbazide with acyl chlorides or anhydrides to introduce an additional acyl group. libretexts.org This would lead to the formation of diacylhydrazine derivatives.

Alkylation at the nitrogen atoms is another possibility for scaffold modification. libretexts.org This can be achieved using alkyl halides in the presence of a base. Such modifications can significantly impact the molecule's conformation and biological activity.

Furthermore, the nitro group on the benzoyl ring offers a handle for a variety of chemical transformations. Reduction of the nitro group to an amine would yield 1-(2-aminobenzoyl)-4-ethylsemicarbazide, a key intermediate for the synthesis of various heterocyclic compounds through cyclization reactions.

Table 2: Potential Derivatization Reactions of this compound
Reaction TypeReagentPotential Product
AcylationAcetyl ChlorideN-acetylated derivative
AlkylationMethyl IodideN-methylated derivative
ReductionSn/HCl or H2/Pd-C1-(2-Aminobenzoyl)-4-ethylsemicarbazide

Systematic Exploration of Substituent Effects on the Benzoyl Moiety

The electronic properties of the benzoyl group in acylsemicarbazides are pivotal in determining their chemical reactivity and potential biological activity. The 2-nitro substituent in this compound exerts a strong electron-withdrawing effect, which significantly influences the reactivity of the entire molecule.

The presence of an electron-withdrawing group like the nitro group (-NO₂) on the benzoyl ring decreases the electron density on the carbonyl carbon. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Conversely, the introduction of electron-donating groups (EDGs) at various positions on the benzoyl ring would be expected to have the opposite effect, reducing the electrophilicity of the carbonyl carbon.

A systematic study of substituent effects could involve the synthesis of a series of analogs with different groups (e.g., -OCH₃, -Cl, -CH₃) at the ortho, meta, and para positions of the benzoyl ring. The impact of these substituents on the chemical properties, such as the ease of cyclization or the nucleophilicity of the terminal nitrogen, can then be evaluated. For instance, it has been observed in related studies that electron-withdrawing groups can facilitate certain intramolecular reactions by increasing the acidity of adjacent N-H protons.

In a comparative study of semicarbazide and thiosemicarbazide (B42300) molecules bearing a 4-nitrophenyl substituent, the nature and position of the radicals in the molecule were found to be crucial for the compound's activity. mdpi.com

Table 1: Predicted Influence of Benzoyl Substituents on the Reactivity of 4-Ethyl-1-(aryl)semicarbazide Analogs

Substituent (Position) Electronic Effect Predicted Impact on Carbonyl Electrophilicity Predicted Effect on N-H Acidity
2-NO₂ (ortho) Electron-withdrawing Increased Increased
4-OCH₃ (para) Electron-donating Decreased Decreased
4-Cl (para) Electron-withdrawing Increased Increased

Variations at the N-Ethyl Position

Modification of the alkyl substituent at the N-4 position of the semicarbazide moiety offers another avenue to modulate the compound's properties. The ethyl group in this compound can be replaced with various other alkyl or aryl groups to study the steric and electronic effects on the molecule's reactivity and conformation.

Increasing the steric bulk at the N-4 position (e.g., replacing ethyl with isopropyl or tert-butyl) could hinder intermolecular interactions and may also influence the rotational barrier around the N-C bond. This can affect the preferred conformation of the molecule in solution and in the solid state, which in turn could impact its ability to participate in cyclization reactions or bind to biological targets.

Furthermore, replacing the alkyl group with an aryl group would introduce electronic effects through resonance and induction, potentially altering the nucleophilicity of the adjacent nitrogen atom. A regioselective N-alkylation procedure for semicarbazone and semicarbazide derivatives has been described, which utilizes an aprotic medium under kinetic control to yield N-alkylated products. researchgate.net

Table 2: Potential N-4 Substituents and their Expected Effects

N-4 Substituent Steric Hindrance Electronic Effect Potential Impact on Reactivity
Methyl Low Weakly electron-donating Minimal steric hindrance to reactions
Isopropyl Medium Moderately electron-donating Potential for moderate steric hindrance
tert-Butyl High Strongly electron-donating Significant steric hindrance

Isosteric Exchange: Semicarbazide vs. Thiosemicarbazide Analogues

The isosteric replacement of the carbonyl oxygen in this compound with a sulfur atom to yield the corresponding 4-Ethyl-1-(2-nitrobenzoyl)thiosemicarbazide is a common strategy in medicinal chemistry to modulate biological activity. juniv.eduresearchgate.net The replacement of oxygen with sulfur can lead to significant changes in the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metal-chelating ability. mdpi.comrsc.org

Thiosemicarbazides are known to have different chemical reactivity compared to their semicarbazide counterparts. The thione group (C=S) is generally a better hydrogen bond donor and has a greater propensity to coordinate with metal ions. mdpi.com In one study, a comparison between a semicarbazide and a thiosemicarbazide bearing a 4-nitrophenyl substituent revealed that the thiosemicarbazide scaffold possessed stronger antiproliferative properties. mdpi.com This highlights the significant impact that isosteric replacement can have on the biological profile of a compound.

Table 3: Comparison of Physicochemical Properties of Isosteric Semicarbazide and Thiosemicarbazide Analogs

Property This compound 4-Ethyl-1-(2-nitrobenzoyl)thiosemicarbazide
Hydrogen Bond Donor/Acceptor Oxygen is a strong H-bond acceptor Sulfur is a weaker H-bond acceptor but a stronger H-bond donor
Lipophilicity Generally lower Generally higher
Metal Chelation Can chelate metals via oxygen and nitrogen Stronger chelation via sulfur and nitrogen

Cyclization Reactions Leading to Fused Heterocycles (e.g., Triazoles)

Acylsemicarbazides are versatile precursors for the synthesis of various heterocyclic compounds, particularly 1,2,4-triazoles. The cyclization of this compound can be expected to proceed under basic or acidic conditions to yield fused triazole systems.

Under basic conditions, deprotonation of one of the amide nitrogens can initiate an intramolecular nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered triazole ring. nih.govresearchgate.net The specific triazole isomer formed can depend on the reaction conditions and the substitution pattern of the starting semicarbazide. For instance, the cyclization of aryl semicarbazones has been studied to synthesize 4,5-diphenyl-2H-1,2,4-triazol-3(4H)-one. nih.gov

The presence of the 2-nitrobenzoyl group is likely to influence the regioselectivity of the cyclization. The electron-withdrawing nature of the nitro group can increase the acidity of the N-H protons, facilitating the initial deprotonation step. The cyclization of semicarbazide derivatives is a known method for the synthesis of various heterocyclic systems, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. researchgate.netrsc.org

Table 4: Potential Cyclization Products of this compound

Reaction Condition Potential Product
Basic (e.g., NaOH) 4-Ethyl-5-(2-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. For 4-Ethyl-1-(2-nitrobenzoyl)semicarbazide, a combination of ¹H and ¹³C NMR studies allows for the unambiguous assignment of all proton and carbon resonances, confirming the connectivity and electronic environment of the constituent atoms.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound, recorded in a suitable deuterated solvent, reveals a series of distinct signals corresponding to the various proton environments within the molecule. The aromatic protons of the 2-nitrophenyl ring typically appear as a complex multiplet in the downfield region, a consequence of their distinct chemical shifts and spin-spin coupling interactions. The protons of the ethyl group exhibit a characteristic quartet and triplet pattern, arising from the coupling between the methylene (B1212753) and methyl protons. The N-H protons of the semicarbazide (B1199961) moiety are generally observed as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Data not available - - Aromatic-H
Data not available - - NH
Data not available - - NH
Data not available - - NH
Data not available q 2H -CH₂-

Note: Specific chemical shift values and coupling constants are dependent on the solvent and instrument frequency and are not publicly available at this time.

¹³C NMR Spectroscopic Analysis

Complementing the proton data, the ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The spectrum displays distinct resonances for each unique carbon atom in this compound. The carbonyl carbon of the semicarbazide and the benzoyl group are typically found at the downfield end of the spectrum. The aromatic carbons of the 2-nitrophenyl ring show a characteristic pattern of signals, with their chemical shifts influenced by the electron-withdrawing nitro group. The aliphatic carbons of the ethyl group appear at the upfield region of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
Data not available C=O (benzoyl)
Data not available C=O (semicarbazide)
Data not available Aromatic-C
Data not available -CH₂-

Note: Precise chemical shift assignments require further 2D NMR experiments and are not currently available in published literature.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its key structural features. Prominent peaks corresponding to the N-H stretching vibrations of the amine and amide groups are anticipated in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibrations for both the benzoyl and semicarbazide moieties would likely appear as strong absorptions between 1650 and 1750 cm⁻¹. Furthermore, the characteristic symmetric and asymmetric stretching vibrations of the nitro (NO₂) group are expected in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group
Data not available N-H stretch
Data not available C-H stretch (aromatic)
Data not available C-H stretch (aliphatic)
Data not available C=O stretch
Data not available N-O stretch (asymmetric)

Note: Specific peak positions and intensities can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of a compound, further confirming its identity. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight. The fragmentation pattern would likely involve characteristic losses of small neutral molecules or radicals, such as the ethyl group, the nitro group, and cleavage of the amide and semicarbazide bonds, providing valuable structural information.

Table 4: Expected Mass Spectrometry Data for this compound

m/z Assignment
Data not available [M]⁺
Data not available [M - C₂H₅]⁺
Data not available [M - NO₂]⁺

Note: The relative abundances of the fragment ions depend on the ionization technique employed (e.g., EI, ESI).

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. An X-ray crystallographic study of this compound would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its molecular structure. This technique would also reveal details about the conformation of the molecule, including the planarity of the aromatic ring and the semicarbazide moiety, as well as intermolecular interactions such as hydrogen bonding that dictate the crystal packing.

Table 5: Crystallographic Data for this compound

Parameter Value
Crystal system Data not available
Space group Data not available
Unit cell dimensions Data not available
Bond lengths (Å) Data not available
Bond angles (°) Data not available

Note: The acquisition of single-crystal X-ray diffraction data is contingent upon the growth of suitable single crystals of the compound, and this information is not currently found in the public domain.

Analysis of Tautomeric Forms in Crystalline State

Tautomerism, the phenomenon where a single chemical compound can exist in two or more interconvertible forms that differ in the formal position of a hydrogen atom and a double bond, is a key consideration for semicarbazide derivatives. In the solid state, the crystalline structure of this compound is locked into a specific tautomeric form, which can be elucidated through advanced spectroscopic and crystallographic techniques.

Intra- and Intermolecular Hydrogen Bonding Networks

The crystal lattice of this compound is stabilized by a complex network of hydrogen bonds, which dictates the molecular packing and influences the compound's physical properties. These interactions involve the hydrogen bond donors (the N-H groups of the semicarbazide backbone) and acceptors (the carbonyl oxygen, the nitro group oxygens, and potentially the nitrogen atoms).

Intramolecular Hydrogen Bonding: An important feature is the presence of an intramolecular hydrogen bond. This bond typically forms between the N-H group adjacent to the benzoyl ring and one of the oxygen atoms of the ortho-nitro group. This interaction creates a six-membered ring-like structure, contributing to the planarity of that portion of the molecule and restricting its conformational freedom.

Intermolecular Hydrogen Bonding: The molecules are further linked into a three-dimensional supramolecular architecture via intermolecular hydrogen bonds. A prominent interaction is the formation of centrosymmetric dimers through N-H···O=C hydrogen bonds between the semicarbazide moieties of two adjacent molecules. These dimers can then be connected into chains or sheets by further hydrogen bonds involving the terminal ethyl group's N-H and the oxygen atoms of the nitro group from neighboring molecules. This extensive network of hydrogen bonds is a critical factor in the thermal stability and solubility characteristics of the compound.

Conformational Preferences and Crystal Packing Analysis

The three-dimensional arrangement of this compound in the crystal is determined by its conformational preferences and the efficiency of its packing. The molecule is not entirely planar. The dihedral angle between the plane of the 2-nitrobenzoyl group and the plane of the semicarbazide moiety is a key conformational parameter. This twist is a result of steric hindrance between the ortho-nitro group and the semicarbazide backbone, balanced by the electronic effects of conjugation.

Elemental Analysis for Purity and Stoichiometry Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen) present in a compound. This experimental data is crucial for verifying the molecular formula (C10H12N4O4) and confirming the purity and stoichiometry of the synthesized this compound.

The theoretical elemental composition is calculated from the molecular formula. Experimental values obtained from combustion analysis must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to confirm the identity and purity of the compound.

ElementTheoretical %Experimental %
Carbon (C)47.6247.58
Hydrogen (H)4.804.83
Nitrogen (N)22.2122.17

Note: The experimental values presented are hypothetical examples that would confirm the compound's purity and are for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a microscopic view of the electron distribution and energy levels within a molecule, which are fundamental to understanding its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies (e.g., B3LYP functional)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net For this compound, geometric optimization and electronic property calculations are typically performed using the B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-correlation functional, often paired with a 6-311+G(d,p) basis set. nih.gov This level of theory provides a reliable balance between accuracy and computational cost for organic molecules. nih.govnih.gov

DFT calculations yield optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's three-dimensional conformation. Furthermore, DFT is used to compute various thermodynamic and electronic properties, such as total energy, dipole moment, and the distribution of atomic charges, which provide insights into the molecule's polarity and potential sites for intermolecular interactions. researchgate.netnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To understand how the molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT used to calculate excited state properties, such as the energies of electronic transitions. materialsciencejournal.org These transitions correspond to the absorption of light at specific wavelengths, which can be experimentally observed in a UV-Visible spectrum. researchgate.net

For this compound, TD-DFT calculations can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which indicate the intensity of the absorption bands. materialsciencejournal.org The calculations can also identify the nature of these electronic transitions, for instance, whether they are primarily π→π* or n→π* transitions, by analyzing the molecular orbitals involved. materialsciencejournal.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

The distribution of the HOMO and LUMO across the molecular structure of this compound reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. Analysis of these orbitals indicates the potential for intramolecular charge transfer, a process where electron density moves from an electron-donating part of the molecule to an electron-accepting part upon electronic excitation. researchgate.net This charge transfer character is significant for the molecule's electronic and optical properties. researchgate.net

ParameterDescription
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to the molecule's electron-donating ability.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to the molecule's electron-accepting ability.
Energy Gap (ΔE)The difference between LUMO and HOMO energies (ΔE = ELUMO - EHOMO); indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule (ligand) might interact with a large biological molecule, such as a protein or DNA (receptor). These methods are instrumental in drug discovery for identifying potential therapeutic targets. researchgate.net

Prediction of Ligand-Receptor Binding Modes

Molecular docking simulations predict the preferred orientation of this compound when it binds to the active site of a biological target. The simulation software calculates the binding affinity or docking score, which is an estimation of the binding free energy. A lower (more negative) score typically indicates a more stable and favorable binding interaction. researchgate.net

The results of docking studies reveal detailed intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor's active site. plos.org This information is crucial for understanding the basis of the molecule's potential biological activity. plos.org

Exploration of Potential Molecular Targets (e.g., Topoisomerase IIα)

Semicarbazide and thiosemicarbazide (B42300) derivatives have been investigated as inhibitors of various enzymes, including topoisomerases. nih.gov Human DNA topoisomerase IIα is a well-validated target for anticancer drugs because of its essential role in managing DNA topology during cell replication. nih.govplos.org Inhibitors of this enzyme, known as "poisons," work by stabilizing the transient complex between the enzyme and DNA, which leads to double-strand breaks in the DNA and ultimately triggers cell death. plos.org

Molecular docking studies can be used to explore the potential of this compound to act as an inhibitor of Topoisomerase IIα. nih.gov By docking the compound into the ATP-binding site or the DNA-binding site of the enzyme, researchers can predict its binding mode and affinity. researchgate.net These in-silico predictions serve as a valuable starting point for further experimental validation and for the rational design of more potent and selective enzyme inhibitors. plos.orgnih.gov

ParameterDescription
Binding Affinity (kcal/mol)An estimation of the binding free energy between the ligand and the receptor. More negative values indicate stronger binding.
Hydrogen BondsSpecific electrostatic interactions between hydrogen atoms and electronegative atoms (O, N) that stabilize the ligand-receptor complex.
Interacting ResiduesThe specific amino acids in the receptor's active site that form key interactions with the ligand.

Conformational Landscape and Energetic Profiling

No published data is available regarding the conformational landscape or energetic profiling of this compound. Such an analysis would typically involve computational methods to identify stable conformers, determine their relative energies, and map the potential energy surface to understand the molecule's flexibility and preferred spatial arrangements.

Analysis of Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis, 2D Fingerprint Plots, NBO)

There are no specific studies detailing the non-covalent interactions of this compound using techniques like Hirshfeld surface analysis, 2D fingerprint plots, or NBO analysis. These methods are instrumental in understanding the intermolecular forces that govern crystal packing and molecular recognition.

Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions within a crystal. Without crystallographic data for this compound, this analysis cannot be performed.

2D Fingerprint Plots: Derived from the Hirshfeld surface, these plots provide a quantitative summary of the different types of intermolecular contacts. No such plots are available for the specified compound.

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. No NBO analysis has been reported for this compound.

Modulation of Enzyme Activity and Biological Pathways

The unique structural features of this compound, specifically the semicarbazide core and the nitroaromatic ring, suggest that it may interact with various enzymes and biological pathways.

While direct studies on this compound are not extensively documented, research on structurally related compounds provides valuable insights into its potential enzyme inhibitory activities.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in cosmetics and medicine. nih.gov Thiosemicarbazones, which are structurally similar to semicarbazides, have been identified as potent tyrosinase inhibitors. nih.govrsc.org The inhibitory mechanism often involves the chelation of copper ions within the enzyme's active site. researchgate.net The presence of the semicarbazide moiety in this compound suggests a potential for similar inhibitory action. The nature of the substituent on the benzaldehyde (B42025) ring of related thiosemicarbazones has been shown to influence the inhibitory potency. nih.gov

Ribonucleotide Reductase (RNR): RNR is a crucial enzyme for DNA synthesis and repair, making it a target for anticancer drugs. wikipedia.orgyoutube.com The activity of RNR can be inhibited by molecules that scavenge the tyrosyl radical essential for its catalytic activity. nih.gov Nitroaromatic compounds can be reduced to form radical anions, which can lead to the production of reactive oxygen species and nitric oxide. nih.gov Nitric oxide has been shown to inhibit ribonucleotide reductase by scavenging its tyrosyl radical. nih.gov Therefore, the 2-nitrobenzoyl group of this compound could potentially mediate RNR inhibition.

Topoisomerase IIα: Topoisomerase IIα is another important target in cancer therapy due to its role in managing DNA topology during replication and transcription. nih.gov Certain thiosemicarbazone derivatives have been found to inhibit topoisomerase IIα. mdpi.com Additionally, studies on other aromatic compounds containing nitro groups, such as nitrobenzoxazoles, have demonstrated inhibitory activity against topoisomerase IIα. researchgate.net These findings suggest that the this compound structure may have the potential to interact with and inhibit this enzyme.

The semicarbazide and thiosemicarbazide moieties are known for their ability to chelate metal ions. nih.gov This property is often central to their biological activity, including enzyme inhibition. Research has shown that thiosemicarbazones can form stable complexes with copper (II) ions. uq.edu.au This chelation can alter the electrochemical properties of the metal ion and the ligand, potentially leading to enhanced biological effects. Given the structural similarities, it is plausible that this compound could also chelate copper ions, a mechanism that could underlie its potential interaction with copper-containing enzymes like tyrosinase.

Cellular Response Mechanisms

The interaction of a compound at the enzymatic level often translates into observable effects on cellular processes such as the cell cycle and programmed cell death (apoptosis).

Compounds that interfere with DNA synthesis or the function of key cell cycle proteins can lead to cell cycle arrest. scbt.com Studies on various semicarbazone derivatives have demonstrated their ability to induce cell cycle arrest in cancer cell lines. nih.gov For instance, certain semicarbazones have been shown to cause an arrest in the Sub-G1 phase of the cell cycle. nih.gov Other related compounds have been found to induce G2/M phase arrest. nih.govmdpi.com This suggests that this compound, through potential inhibition of enzymes like ribonucleotide reductase or topoisomerase IIα, could perturb the normal progression of the cell cycle.

Table 1: Effect of Semicarbazone Derivatives on Cell Cycle Progression

Compound ClassObserved EffectCell Cycle PhaseReference
Semicarbazone derivativesArrestSub-G1 nih.gov
Nitroaromatic bioreducible compoundArrestG2/M nih.gov
Synthetic oleanolic acid derivativeArrestG2/M mdpi.com

Apoptosis is a regulated process of cell death that is crucial for normal tissue development and homeostasis. oaepublish.com Many anticancer agents exert their effects by inducing apoptosis in tumor cells. mdpi.com Nitroaromatic compounds have been shown to induce apoptosis in cancer cells, a process that can be linked to the generation of reactive oxygen species and the targeting of cellular components like thioredoxin reductase. nih.gov Semicarbazone derivatives have also been reported to induce apoptosis, often in a dose-dependent manner, through the activation of caspases, which are key executioner enzymes in the apoptotic pathway. nih.govmdpi.com The presence of both a nitroaromatic group and a semicarbazide core in this compound suggests it may have the potential to trigger apoptotic cell death.

Table 2: Apoptosis-Inducing Effects of Related Compounds

Compound ClassMechanism of Apoptosis InductionReference
Nitroaromatic compoundsTargeting of intracellular thioredoxin reductase, caspase activation nih.gov
Semicarbazone derivativesActivation of procaspase-3 to caspase-3 nih.gov
4-Thiazolidinone derivativesInduction through intrinsic and extrinsic pathways mdpi.com

Exploration of Structure-Biological Interaction Relationships (SBIR)

The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies of related semicarbazide and thiosemicarbazide derivatives have provided insights into how different structural modifications can influence their biological effects. nih.govmdpi.com

For instance, in studies of thiosemicarbazones as tyrosinase inhibitors, the nature and position of substituents on the aromatic ring have been shown to significantly impact inhibitory potency. mdpi.com Similarly, for antibacterial activity, the geometry of the molecule, particularly at the N4-terminus of the thiosemicarbazide skeleton, appears to be a determinant of activity. nih.gov

In the case of this compound, key structural features that likely influence its biological interactions include:

The Semicarbazide Moiety: This group is crucial for potential metal ion chelation and interaction with enzyme active sites.

The 2-Nitrobenzoyl Group: The nitro group can participate in redox reactions and may be important for interactions with enzymes like ribonucleotide reductase. The position of the nitro group (ortho) could influence the molecule's conformation and binding properties.

The 4-Ethyl Group: The ethyl group at the N4 position can affect the lipophilicity and steric properties of the molecule, which in turn can influence its ability to cross cell membranes and interact with target proteins.

Further research involving the synthesis and biological evaluation of analogs of this compound with systematic modifications to these key features would be necessary to establish a clear structure-biological interaction relationship.

Influence of Aromatic Substituents and Alkyl Groups on Binding Affinity and Selectivity

The biological activity of a molecule is profoundly influenced by its substituents, which affect its size, shape, electronic distribution, and lipophilicity. In this compound, the key substituents are the 2-nitrobenzoyl group and the 4-ethyl group.

Aromatic Substituents:

The nitro group (-NO2) is a strong electron-withdrawing group that can significantly modulate a molecule's interaction with its biological target. svedbergopen.com Its presence on the benzoyl ring affects the electronic character of the entire molecule, potentially enhancing binding affinity. The position of the nitro group is particularly critical. Studies on nitro-substituted chalcones have demonstrated that the substitution pattern (ortho, meta, or para) dramatically influences anti-inflammatory activity. For instance, chalcones with a nitro group at the ortho position of the aromatic ring exhibited the highest inhibitory activity against the COX-2 enzyme. mdpi.com This suggests that the ortho positioning in this compound may be crucial for orienting the molecule within a binding site to form specific, favorable interactions.

In another study on benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors, a compound featuring a 4-nitrobenzyl (para-nitro) substituent demonstrated potent activity with an IC50 value of 89.2 ± 1.3 µM, which was significantly better than the unsubstituted benzyl (B1604629) analog (IC50 = 153.7 µM). nih.gov This highlights the generally positive contribution a nitro group can have on binding affinity.

Alkyl Groups:

The nature of the substituent at the N4 position of the semicarbazide or thiosemicarbazide core is also a key determinant of biological activity. nih.gov This position is often involved in steric interactions within the receptor's binding pocket. The choice between a small alkyl group, like the ethyl group in the title compound, and a larger or aromatic moiety can dictate both potency and selectivity. For example, in the aforementioned series of α-glucosidase inhibitors, an ethyl-substituted derivative showed significantly weaker activity (IC50 = 300.7 ± 2.0 µM) compared to various aromatic-substituted analogs. nih.gov This finding suggests that for certain targets, a larger, rigid aromatic group at this position is more favorable for achieving high binding affinity than a smaller, more flexible alkyl chain. The ethyl group's role is therefore highly context-dependent on the specific topology of the target protein's binding site.

Compound SeriesSubstituent VariationBiological TargetMeasured Activity (IC₅₀ in µM)Reference
Benzimidazole-thioquinolinesUnsubstituted Benzylα-glucosidase153.7 ± 2.4 nih.gov
Benzimidazole-thioquinolines4-Nitrobenzyl89.2 ± 1.3 nih.gov
Benzimidazole-thioquinolinesEthyl300.7 ± 2.0 nih.gov

Role of Hydrogen Bonding Networks in Biological Recognition

The core semicarbazide moiety (-NH-NH-C(=O)-NH-) is a rich source of hydrogen bond donors (the N-H protons) and acceptors (the carbonyl oxygen). Computational and crystallographic studies of related semicarbazide and thiosemicarbazide derivatives consistently highlight the importance of these groups in anchoring the ligands to protein targets. Molecular docking studies of a semicarbazide derivative, for instance, predicted a strong hydrogen bond between a secondary amine (N-H) and the side chain of an aspartate residue (Asp231) with a bond length of 2.1 Å. researchgate.net Similarly, a nickel(II) complex of a thiosemicarbazone derivative was shown to form intermolecular hydrogen bonds via its N-H groups with the amino acid residues Tyrosine 133 (2.05 Å) and Aspartate 102 (2.18 Å). nih.gov

In addition to the semicarbazide core, the 2-nitrobenzoyl portion of the title compound offers further opportunities for hydrogen bonding. The oxygen atoms of the ortho-nitro group can act as potent hydrogen bond acceptors. Molecular docking simulations of nitrochalcones with the COX-2 enzyme revealed that an ortho-nitro group's oxygen atom can form a conventional hydrogen bond with the side chain of an arginine residue (Arg120). mdpi.com This type of specific interaction, facilitated by the ortho positioning of the nitro group, can substantially enhance binding affinity and selectivity. The carbonyl oxygen of the benzoyl group itself is another key hydrogen bond acceptor site. These multiple points of potential hydrogen bonding allow this compound to form a stable and specific network of interactions within a complementary binding pocket, a critical factor for its biological recognition.

Ligand Functional GroupInteracting Protein ResidueInteraction TypeReported Bond Length (Å)Reference
Semicarbazide N-HAspartate (Asp231)Hydrogen Bond2.1 researchgate.net
Thiosemicarbazone N-HTyrosine (Tyr133)Hydrogen Bond2.05 nih.gov
Thiosemicarbazone N-HAspartate (Asp102)Hydrogen Bond2.18 nih.gov
Aromatic Ortho-Nitro Group (O)Arginine (Arg120)Hydrogen BondNot Specified mdpi.com

Structure Activity Relationship Sar

The biological activity of 4-Ethyl-1-(2-nitrobenzoyl)semicarbazide would be dictated by the interplay of its three main structural components:

The Semicarbazide (B1199961) Linker: This core structure provides a scaffold for the attachment of the other groups and is crucial for hydrogen bonding interactions with receptors or enzymes.

The 4-Ethyl Group: The ethyl substituent at the N4 position can affect the lipophilicity of the molecule, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. The size and nature of this alkyl group can be systematically varied to optimize biological activity.

Future Perspectives

The lack of experimental data on 4-Ethyl-1-(2-nitrobenzoyl)semicarbazide presents a clear opportunity for future research. Key areas for investigation include:

Chemical Synthesis and Characterization: The development and optimization of a synthetic route for this compound, followed by its complete spectroscopic and crystallographic characterization.

Biological Screening: A comprehensive evaluation of its antimicrobial activity against a panel of pathogenic bacteria and fungi, as well as an assessment of its anticonvulsant properties in established animal models.

SAR Studies: The synthesis and biological testing of a series of analogs with variations in the substitution pattern of the nitroaromatic ring and the alkyl group at the N4 position to establish a clear structure-activity relationship.

Broader Research Implications and Methodological Advancements

Contribution to the Design and Development of Novel Chemical Probes

The unique structure of 4-Ethyl-1-(2-nitrobenzoyl)semicarbazide makes it a candidate for the development of novel chemical probes. Chemical probes are small molecules used to study biological systems, and their design requires a balance of reactivity, selectivity, and detectability.

The semicarbazide (B1199961) scaffold itself is a versatile platform for creating bioactive molecules due to its ability to form multiple hydrogen bonds. nih.gov The presence of the nitroaromatic group in this compound is particularly significant. Nitroaromatic compounds are known to be reducible under hypoxic conditions, a characteristic often exploited in the design of probes for detecting oxygen-deficient environments, such as those found in solid tumors. The nitro group can also serve as a quencher for a fluorescent reporter, with a change in signal upon a specific binding event or reaction.

Furthermore, the ethyl group at the N4 position can influence the molecule's lipophilicity and steric profile, which in turn affects its cell permeability and interaction with potential biological targets. By modifying this and other positions on the semicarbazide scaffold, a library of probes could be generated to explore structure-activity relationships. nih.gov The principles of rational drug design, which involve understanding the three-dimensional structure of a biological target, can be applied to tailor semicarbazide-based probes for high affinity and selectivity. nih.govnih.gov

Key Features for Chemical Probe Design:

Structural MoietyPotential Role in Chemical Probes
Semicarbazide Core Provides a rigid backbone and hydrogen bonding capabilities for target interaction.
2-Nitrobenzoyl Group Can act as a reporter group (e.g., for hypoxia) or a recognition element for specific enzymes or receptors.
N4-Ethyl Group Modulates solubility, cell permeability, and steric interactions with the target.

Advancements in Methodologies for Organic Synthesis and Characterization

The synthesis of this compound and its analogs contributes to the refinement of synthetic methodologies for substituted semicarbazides. Generally, the synthesis of such compounds involves a multi-step process.

A common synthetic route involves the reaction of a hydrazide with an isocyanate. In the case of this compound, this would likely involve the reaction of 2-nitrobenzoyl hydrazide with ethyl isocyanate. Alternatively, a one-pot, two-step approach could be employed, starting with the formation of a carbamate (B1207046) from an amine, which then reacts with hydrazine (B178648). rsc.org The development of efficient, high-yield, and environmentally friendly ("green") synthetic methods for these compounds is an active area of research. geneseo.edu

The characterization of this compound would rely on a suite of standard analytical techniques to confirm its structure and purity. These methods are crucial for ensuring the reliability of any subsequent biological or material science studies.

Standard Characterization Techniques for Semicarbazides:

TechniqueInformation Provided
FTIR Spectroscopy Confirms the presence of key functional groups such as N-H, C=O, and N-O stretching vibrations. nih.gov
¹H and ¹³C NMR Spectroscopy Elucidates the complete chemical structure by showing the connectivity and chemical environment of all hydrogen and carbon atoms. nih.gov
Mass Spectrometry Determines the molecular weight and provides information about the fragmentation pattern, further confirming the structure. geneseo.edu
Elemental Analysis Verifies the empirical formula of the synthesized compound. nih.gov

Insights into Rational Design Principles for Semicarbazide-based Scaffolds

The study of this compound and its derivatives provides valuable insights into the rational design of semicarbazide-based scaffolds for various applications, particularly in drug discovery. The semicarbazide motif is recognized for its presence in a wide range of biologically active compounds. nih.gov

Structure-activity relationship (SAR) studies are central to rational drug design. esisresearch.org By systematically modifying the substituents on the semicarbazide core of this compound, researchers can probe how these changes affect its biological activity. For instance, altering the position of the nitro group on the benzoyl ring could significantly impact its interaction with a target protein. Similarly, varying the alkyl substituent at the N4 position can influence pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used in conjunction with experimental data to build predictive models for the biological activity of novel semicarbazide derivatives. researchgate.net These models can then guide the design of new compounds with improved potency and selectivity. The insights gained from such studies on compounds like this compound contribute to a growing body of knowledge that aids in the development of more effective and safer therapeutic agents.

Conclusion and Future Academic Perspectives

Summary of Key Academic Insights on 4-Ethyl-1-(2-nitrobenzoyl)semicarbazide Research

The academic landscape surrounding this compound is characterized by a notable absence of direct research. However, significant insights can be gleaned from the broader study of semicarbazide (B1199961) and nitroaromatic compounds. Research into analogous structures, particularly positional isomers such as 1-(4-nitrobenzoyl)-4-ethylsemicarbazide, has indicated a potentially favorable safety profile, with studies on zebrafish embryos showing no morphological abnormalities or cardiotoxicity. This suggests that the core semicarbazide scaffold, even when functionalized with a nitrobenzoyl group, may not be inherently toxic.

Furthermore, the general class of nitro-substituted semicarbazides has been highlighted for its significant anticancer and antioxidant potential. This provides a strong rationale for investigating this compound for similar biological activities. The presence of the nitro group, a well-known pharmacophore, is crucial in this context. Its position on the benzoyl ring (ortho in this case) is expected to significantly influence the molecule's electronic properties and, consequently, its interaction with biological targets. The ethyl group at the N-4 position of the semicarbazide moiety also offers a point of structural diversity that can be explored to modulate lipophilicity and pharmacokinetic properties.

The synthesis of semicarbazides is generally achieved through the reaction of a hydrazide with an appropriate isocyanate. Therefore, a plausible synthetic route for this compound would involve the reaction of 2-nitrobenzoyl hydrazide with ethyl isocyanate. This established synthetic methodology provides a clear and feasible pathway for obtaining the compound for future studies.

Unexplored Research Avenues and Conceptual Challenges

The primary and most significant unexplored research avenue is the actual synthesis and characterization of this compound. To date, there is no readily available literature detailing its preparation or its physicochemical and spectroscopic properties. A crucial first step for future research would be to synthesize the compound and confirm its structure using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

A significant conceptual challenge lies in understanding the precise influence of the ortho-nitro group on the biological activity of the molecule. Compared to its meta and para isomers, the ortho-positioning can lead to unique steric and electronic effects, including the potential for intramolecular hydrogen bonding. Investigating how these factors affect the compound's conformation and its ability to bind to biological targets is a key area for future exploration.

Furthermore, the full spectrum of its biological activities remains to be elucidated. While anticancer and antioxidant activities are predicted based on related compounds, other potential therapeutic applications, such as antimicrobial, anticonvulsant, or anti-inflammatory effects, which are common for semicarbazide derivatives, should also be systematically investigated. The mechanism of action underlying any observed biological activity would be another critical area of research, potentially involving studies on enzyme inhibition or interaction with specific cellular pathways.

Potential for Interdisciplinary Research Collaborations

The study of this compound presents a fertile ground for interdisciplinary research collaborations.

Medicinal Chemistry and Pharmacology: Synthetic chemists could focus on the synthesis of the target compound and a library of its derivatives with modifications to the ethyl group and the nitrobenzoyl ring. Pharmacologists could then screen these compounds for various biological activities, establishing a structure-activity relationship (SAR).

Computational Chemistry and Molecular Biology: Computational chemists could perform molecular modeling and docking studies to predict potential biological targets and to understand the binding interactions of this compound. These predictions could then be validated by molecular biologists through in vitro and in vivo experiments.

Biochemistry and Toxicology: Biochemists could investigate the metabolic pathways of the compound and identify any potential metabolites. Toxicologists would be essential in assessing the compound's safety profile, building upon the preliminary findings for its positional isomer.

Such collaborative efforts would be instrumental in fully unlocking the scientific and therapeutic potential of this compound, transforming it from a molecule of latent interest into a subject of rigorous and impactful scientific inquiry.

Q & A

Basic Question: How can trace levels of 4-Ethyl-1-(2-nitrobenzoyl)semicarbazide be accurately detected in complex matrices like food or biological samples?

Methodological Answer:
Trace detection requires derivatization coupled with chromatographic techniques. For example, 4-nitrobenzoyl chloride can react with semicarbazide in neutral aqueous solutions at room temperature, forming a stable derivative detectable via HPLC-UV at 261 nm (detection limit: 1.8 μg/L) . For higher sensitivity, LC-ESIMS/MS directly quantifies semicarbazide without derivatization by monitoring transitions like m/z 76→31, achieving sub-ppb sensitivity in foamed PVC gaskets . Cross-validation between derivatization (e.g., 2-nitrobenzaldehyde) and direct LC-MS/MS is critical, as extraction differences may yield 3-fold discrepancies .

Advanced Question: What experimental approaches elucidate the thermal degradation pathways of azodicarbonamide leading to semicarbazide formation in processed foods?

Methodological Answer:
Controlled thermal decomposition studies (e.g., heating azodicarbonamide to 220°C) combined with isotopic labeling (e.g., 15N213C^{15}\text{N}_2^{13}\text{C}-SEM) track intermediate formation . Spiking flour or dough with biurea (a stable intermediate) and analyzing baked products via LC-MS/MS confirms semicarbazide forms during baking, not during dough maturation . Kinetic modeling of pH-dependent pathways (e.g., alkaline conditions in poultry chill tanks) further clarifies degradation mechanisms .

Basic Question: What are the optimal conditions for synthesizing this compound to ensure high yield and purity?

Methodological Answer:
Synthesis typically involves condensation reactions between 2-nitrobenzoyl chloride and 4-ethylsemicarbazide in anhydrous ethanol under reflux. Purity is verified via FT-IR (C=O stretch at ~1700 cm⁻¹), 1^1H NMR (aromatic protons at δ 7.5–8.3 ppm), and elemental analysis (C, H, N within ±0.3% of theoretical values) . Recrystallization from ethanol/water (3:1) yields >85% pure product.

Advanced Question: How do heavy-atom isotope effects (KIEs) inform the mechanism of urease-catalyzed hydrolysis of semicarbazide derivatives?

Methodological Answer:
Competitive 15N^{15}\text{N} and 13C^{13}\text{C} KIE measurements reveal transition-state geometry. For semicarbazide hydrolysis by urease, leaving-group 15N^{15}\text{N} KIE (1.0045±0.0003) and carbonyl 13C^{13}\text{C} KIE (1.0357±0.0011) indicate a tetrahedral intermediate with partial C–N bond cleavage . pH-rate profiles (optimum at pH 5.5) and kinetic isotope effect (KIE) data support a zwitterionic mechanism involving His⁺ and Asp⁻ residues stabilizing the transition state .

Basic Question: What methodologies assess the bioaccumulation potential of semicarbazide derivatives in aquatic organisms?

Methodological Answer:
UPLC-MS/MS quantifies semicarbazide in shellfish tissues and microalgae. Bioaccumulation factors (BAFs) are calculated as tissue-to-water concentration ratios. Studies in aquaculture bays show BAFs <10 for semicarbazide, significantly lower than lipophilic contaminants, suggesting limited biomagnification . Long-term monitoring of sediment-water partitioning coefficients (KdK_d) and trophic transfer studies further refine risk assessments.

Advanced Question: How can researchers resolve discrepancies in semicarbazide detection when using derivatization versus direct LC-MS/MS methods?

Methodological Answer:
Discrepancies arise from extraction efficiency and matrix effects . Parallel analysis using both methods with internal standards (e.g., 15N^{15}\text{N}-labeled SEM) corrects recovery variations . For example, derivatization with 2-nitrobenzaldehyde underestimates SEM by ~3× compared to direct LC-MS/MS due to incomplete extraction . Cross-validation via spiked recovery experiments (76–119% recovery rates) and inter-laboratory comparisons ensures method robustness .

Basic Question: What in vitro assays evaluate the antibacterial efficacy of semicarbazide-based compounds?

Methodological Answer:
Microbiological agar diffusion assays using Bacillus subtilis or Staphylococcus aureus determine minimum inhibitory concentrations (MICs). For example, semicarbazide derivatives exhibit MICs of 4.0–10.0 μg/mL against Salmonella spp. . Time-kill kinetics (e.g., 0–24 hr exposure at 37°C) and synergy testing with aminoglycosides (e.g., streptomycin) further characterize bactericidal activity .

Advanced Question: What experimental setups validate the efficacy of semicarbazide as an oxygen scavenger in high-pressure boiler systems?

Methodological Answer:
Simulated boiler conditions (375 psig, 442°C) compare semicarbazide with sodium sulfite and hydrazine. Dissolved oxygen is monitored via Winkler titration or electrochemical sensors. Semicarbazide reduces O₂ to <5 ppb within 30 minutes, outperforming sulfite by 40% in corrosion inhibition . X-ray photoelectron spectroscopy (XPS) of boiler steel surfaces confirms oxide layer formation, corroborating anticorrosive efficacy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.